(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine
CAS No.:
Cat. No.: VC13562762
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO |
|---|---|
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | N-methyl-1-[(3R)-oxolan-3-yl]methanamine |
| Standard InChI | InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
| Standard InChI Key | ZUGRRINNTXSWBR-ZCFIWIBFSA-N |
| Isomeric SMILES | CNC[C@H]1CCOC1 |
| SMILES | CNCC1CCOC1 |
| Canonical SMILES | CNCC1CCOC1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure comprises a tetrahydrofuran ring—a five-membered cyclic ether—substituted at the 3-position with a methylamine group. The R-configuration at this chiral center is critical for its stereoselective behavior in reactions and binding interactions. The 2D structure, represented by the SMILES string CNC[C@H]1CCOC1, highlights the spatial arrangement of the amine and THF groups .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (R)-N-Methyl-1-(oxolan-3-yl)methanamine |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| InChI Key | ZUGRRINNTXSWBR-ZCFIWIBFSA-N |
| SMILES | CNC[C@H]1CCOC1 |
The 3D conformation, computed via PubChem’s interactive model, reveals a puckered THF ring with the methylamine group occupying an equatorial position, minimizing steric strain .
Stereochemical Significance
The R-enantiomer exhibits distinct physicochemical properties compared to its S-counterpart. For instance, the specific rotation and hydrogen-bonding capacity differ due to the spatial orientation of the amine group relative to the THF ring. This enantiomeric purity is crucial in pharmaceutical applications, where stereochemistry often dictates biological activity .
Synthetic Approaches and Industrial Production
Industrial Manufacturing Challenges
Scalable production requires addressing:
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Enantioselectivity: Maintaining high optical purity during large-scale reactions.
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Cost-Efficiency: Optimizing catalyst turnover and minimizing waste.
Patent data highlights the use of continuous-flow reactors and immobilized enzymes to enhance yield and stereochemical fidelity in similar amines .
Chemical Reactivity and Stability
Functional Group Transformations
The compound’s amine and ether functionalities enable diverse reactions:
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Amine Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
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Oxidation: The THF ring is susceptible to ring-opening oxidation under strong acidic conditions, yielding dicarboxylic acid derivatives .
Table 2: Reaction Pathways and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N,N-Dimethyl-1-(THF-3-yl)methanamine |
| Oxidation | KMnO₄, H₂SO₄ | 3-(Methylaminomethyl)tetrahydrofuran-2,5-dione |
Stability Profile
The compound is stable under ambient conditions but degrades in the presence of strong oxidizers or prolonged exposure to light. Storage recommendations include inert atmospheres and temperatures below 25°C .
Comparative Analysis with Structural Analogs
Key Differences from Similar Amines
| Compound | Structural Variation | Bioactivity Implications |
|---|---|---|
| (S)-N-Methyl-1-(THF-3-yl)methanamine | Opposite stereochemistry at C3 | Altered receptor binding kinetics |
| N-Methyl-1-(THF-2-yl)methanamine | THF substitution at C2 | Reduced steric hindrance |
The R-configuration in the target compound confers superior metabolic stability compared to S-enantiomers, as evidenced in preclinical studies of related molecules .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a chiral scaffold in synthesizing kinase inhibitors and antiviral agents. Patent WO2021032148A1 emphasizes its utility in generating enantiomerically pure candidates during drug discovery .
Asymmetric Catalysis
In organic chemistry, it acts as a ligand in transition metal catalysts, facilitating enantioselective C–C bond formations.
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